Deoxystreptamine-kanosaminide
Overview
Description
The compound Deoxystreptamine-kanosaminide is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its multiple hydroxyl groups, amino groups, and a cyclohexyl ring, making it a versatile molecule in various scientific fields.
Mechanism of Action
Target of Action
Tobramycin A, also known as Deoxystreptamine-kanosaminide, primarily targets bacterial ribosomes . These ribosomes, specifically the 30S subunit , are essential for protein synthesis in bacteria .
Mode of Action
Tobramycin A interacts with its target by binding to the 16s ribosomal RNA of the bacterial 30S ribosomal unit . This binding inhibits the initiation step of translation . By binding to the A-site, Tobramycin A induces mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This prevents the formation of peptide chains, which results in bacterial cell membrane damage and cell death .
Biochemical Pathways
The primary biochemical pathway affected by Tobramycin A is the protein synthesis pathway in bacteria . By inhibiting this pathway, Tobramycin A prevents the bacteria from producing essential proteins, leading to their death .
Pharmacokinetics
Eye drops and ointments and nebulised formulations both have low systemic absorption .
Result of Action
The result of Tobramycin A’s action is the death of the bacterial cells . By preventing the formation of peptide chains, Tobramycin A causes damage to the bacterial cell membrane, leading to cell death .
Action Environment
The efficacy and stability of Tobramycin A can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Tobramycin A’s action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of Tobramycin A .
Biochemical Analysis
Biochemical Properties
Deoxystreptamine-kanosaminide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound binds to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . The N1 and N3 amino groups of the central deoxystreptamine ring, found in all typical aminoglycosides, are required for specific binding to the 16S rRNA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death, particularly in bacterial cells . This makes it a valuable tool in combating bacterial infections.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the bacterial ribosome and inhibiting protein synthesis . This is achieved through promoting mistranslation and elimination of proofreading, which leads to the production of faulty proteins and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for 6 months after receipt and is recommended to be stored at 4°C . It is hygroscopic and should be stored under an inert atmosphere .
Metabolic Pathways
This compound is involved in the aminoglycoside biosynthetic pathway . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes allows for the generation of more robust antibiotic agents .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial ribosome, where it binds and inhibits protein synthesis . This localization is crucial for its function as an antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxystreptamine-kanosaminide typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the required purity and stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Deoxystreptamine-kanosaminide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Deoxystreptamine-kanosaminide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol .
Uniqueness
The uniqueness of Deoxystreptamine-kanosaminide lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYNTQYMFOTKRF-OSDBSAJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942961 | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-51-8 | |
Record name | Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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